molecular formula C8H7F2NO2 B13005732 (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid

(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid

Cat. No.: B13005732
M. Wt: 187.14 g/mol
InChI Key: DNWOZEQWCCXGRU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid is an organic compound with the molecular formula C8H8F2NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions, and an amino group is attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2,3-difluorobenzaldehyde with glycine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amino acid.

Another method involves the use of 2,3-difluorophenylacetic acid as a starting material. This compound can be synthesized by the reaction of 2,3-difluorobenzene with organolithium reagents, followed by carboxylation and subsequent reduction . The resulting 2,3-difluorophenylacetic acid can then be converted to this compound through amination reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through crystallization and recrystallization techniques to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile derivatives.

    Reduction: The carboxyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of fluorine substitution on biological activity.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The amino group can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenylacetic acid: A similar compound with a single fluorine atom at the 3 position.

    4-Fluorophenylacetic acid: A compound with a fluorine atom at the 4 position.

    2,4,5-Trifluorophenylacetic acid: A compound with three fluorine atoms at the 2, 4, and 5 positions.

Uniqueness

(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid is unique due to the specific positioning of the fluorine atoms and the presence of the amino group. This combination can result in distinct chemical and biological properties, such as enhanced stability, increased lipophilicity, and improved binding affinity for certain targets.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid

InChI

InChI=1S/C8H7F2NO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1

InChI Key

DNWOZEQWCCXGRU-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)[C@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(C(=O)O)N

Origin of Product

United States

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